

# Application Notes: Stereoselective Synthesis Utilizing Ni(COD)<sub>2</sub> Catalyst Systems

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| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | Bis(1,5-cyclooctadiene)nickel(0) |           |
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#### Introduction

**Bis(1,5-cyclooctadiene)nickel(0)**, Ni(COD)<sub>2</sub>, is a versatile and widely used precursor for the in-situ generation of catalytically active Ni(0) species.[1] In the realm of stereoselective synthesis, Ni(COD)<sub>2</sub>-based catalyst systems, in conjunction with chiral ligands, have emerged as powerful tools for the construction of chiral molecules with high levels of enantioselectivity and diastereoselectivity.[2][3] These systems are particularly attractive due to nickel's lower cost and unique reactivity compared to precious metals like palladium and rhodium.[2] This document provides an overview of key applications and detailed protocols for researchers, scientists, and professionals in drug development.

#### **Key Applications**

Ni(COD)<sub>2</sub> catalyst systems have been successfully applied to a broad spectrum of stereoselective transformations, including:

- Asymmetric Cross-Coupling Reactions: The formation of C-C bonds with high stereocontrol is a cornerstone of modern organic synthesis. Ni(COD)<sub>2</sub>-based catalysts have been instrumental in the development of stereospecific Suzuki-Miyaura, Kumada, and Negishi couplings of benzylic ethers, esters, and carbamates.[4][5][6] These reactions are crucial for the synthesis of enantioenriched diarylalkanes and other chiral scaffolds.[4]
- Enantioselective Hydrocyanation: The addition of hydrogen cyanide across a double bond is a powerful method for introducing a nitrile group, a versatile synthetic handle. Ni(COD)<sub>2</sub> in

## Methodological & Application





combination with chiral phosphine-phosphite or diphosphinite ligands catalyzes the asymmetric hydrocyanation of vinylarenes and dienes, providing access to valuable chiral nitriles with excellent enantioselectivity.[7][8][9]

- Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation.
   Ni(COD)<sub>2</sub>-based systems, when paired with chiral ligands, offer an economical and effective alternative to traditional precious metal catalysts for asymmetric hydrogenation.[2][10]
- Enantioselective Cycloadditions and Cyclizations: The construction of cyclic and heterocyclic frameworks with defined stereochemistry is of paramount importance in medicinal chemistry. Ni(COD)<sub>2</sub>-catalyzed asymmetric cycloadditions and cyclizations enable the synthesis of complex molecular architectures from simple starting materials.[11][12]
- Asymmetric C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy. Chiral Ni(COD)<sub>2</sub> systems have been developed for the enantioselective intramolecular C-H alkylation, providing a novel route to chiral heterocycles.
   [13]
- Reductive Couplings: Nickel-catalyzed reductive couplings of imines and unactivated alkenes, using Ni(COD)<sub>2</sub> as a precatalyst and a chiral spiro phosphoramidite ligand, allow for the diastereoselective and enantioselective synthesis of cyclic amines.[14]

# Data Presentation: Performance of Ni(COD)<sub>2</sub> Catalyst Systems in Stereoselective Reactions

The following table summarizes the performance of various Ni(COD)<sub>2</sub>-based catalyst systems in a range of stereoselective transformations.



| Reaction<br>Type                              | Substrate<br>Example                          | Chiral<br>Ligand                              | Product                                    | Yield (%) | ee (%) <i>l</i><br>dr | Referenc<br>e |
|---|---|---|--|-----------|-----------------------|---------------|
| Asymmetri<br>c Suzuki-<br>Miyaura<br>Coupling | Benzylic<br>Pivalate                          | SIMes   | Diarylalkan<br>e                           | High      | High<br>(Inversion)   | [4][5]        |
| Asymmetri<br>c Suzuki-<br>Miyaura<br>Coupling | Benzylic<br>Pivalate                          | РСу₃  | Diarylalkan<br>e                           | High      | High<br>(Retention)   | [4][5]        |
| Enantiosel<br>ective<br>Hydrocyan<br>ation    | Styrene                                       | TADDOL-<br>derived<br>phosphine-<br>phosphite | Branched<br>Nitrile                        | Good      | 88                    | [7][8]        |
| Enantiosel<br>ective<br>Hydrocyan<br>ation    | 1,3-<br>Diarylprope<br>ne                     | TADDOL-<br>derived<br>phosphine-<br>phosphite | Chiral<br>Nitrile                          | up to 92  | up to 88:12<br>e.r.   | [9]           |
| Asymmetri<br>c<br>Hydrogena<br>tion           | N-Aryl<br>Imino<br>Esters                     | Chiral<br>Phosphine                           | Chiral α-<br>Aryl<br>Glycines              | High      | up to 98              | [10]          |
| Enantiosel<br>ective C-<br>Alkylation         | 1-<br>Nitropropa<br>ne & α-<br>Bromoamid<br>e | Bis(oxazoli<br>ne) ligand                     | β-<br>Nitroamide                           | Good      | High                  | [15]          |
| Asymmetri<br>c Ullmann<br>Coupling            | ortho-<br>(lodo)phos<br>phine<br>Oxide        | (Pyridine)o<br>xazoline                       | Chiral<br>Biaryl<br>Bisphosphi<br>ne Oxide | Good      | High                  | [16]          |
| Enantiosel ective                             | Allylbenzal<br>dehyde                         | Chiral<br>Spiro                               | Chiral<br>Cyclic                           | 64        | 92                    | [14]          |



| Reductive<br>Coupling                      | Imine  | Phosphora<br>midite | Amine  |      |           |          |
|--|--|---------------------|--|------|-----------|----------|
| Asymmetri<br>c<br>Allenylation             | Propargylic Carbonate & Phosphine Oxide                  | BDPP-type<br>Ligand | Chiral<br>Allenylphos<br>phoryl              | Good | Excellent | [17]     |
| Direct<br>Asymmetri<br>c Aldol<br>Reaction | N-Acyl<br>Thiazinane<br>thione &<br>Aromatic<br>Aldehyde | (R)-Tol-<br>BINAP   | O-TIPS-<br>protected<br>anti-aldol<br>adduct | 82   | 99        | [18][19] |

## **Experimental Protocols**

# Protocol 1: General Procedure for Enantioselective Nickel-Catalyzed Hydrocyanation of Vinylarenes

This protocol is adapted from the work of Breher and colleagues.[8]

#### Materials:

- Ni(COD)<sub>2</sub> (Bis(1,5-cyclooctadiene)nickel(0))
- Chiral phosphine-phosphite ligand (e.g., TADDOL-derived)
- Vinylarene substrate
- Hydrogen Cyanide (HCN) or Trimethylsilyl Cyanide (TMSCN) with a proton source (e.g., MeOH)
- Anhydrous and degassed solvent (e.g., Toluene or THF)
- Schlenk flask and standard Schlenk line techniques

#### Procedure:



- Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Ni(COD)<sub>2</sub> (0.0125 mmol, 5 mol%) and the chiral phosphine-phosphite ligand (0.0125 mmol, 5 mol%). Anhydrous, degassed toluene (0.25 mL) is added, and the mixture is stirred at room temperature for 5 minutes. The solvent is then removed under vacuum to yield the air-sensitive catalytically active complex.
- Reaction Setup: To the flask containing the pre-formed catalyst, add anhydrous, degassed THF (2.0 mL) followed by the vinylarene substrate (0.25 mmol, 1.0 equiv.).
- Addition of Cyanide Source: A solution of hydrogen cyanide (0.375 mmol, 1.5 equiv.) in THF
  is added slowly to the reaction mixture at room temperature. Alternatively, a solution of
  TMSCN (1.5 equiv.) in a mixture of THF and MeOH can be used.[8]
- Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as GC-FID or TLC.
- Work-up and Purification: Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral nitrile.
- Characterization: The yield and enantiomeric excess of the product are determined by standard analytical methods (e.g., NMR spectroscopy and chiral HPLC or GC).

# Protocol 2: General Procedure for Diastereoselective and Enantioselective Nickel-Catalyzed Reductive Coupling of Imines and Unactivated Alkenes

This protocol is based on the methodology developed by the Zhang group.[14]

#### Materials:

- Ni(COD)2
- Chiral spiro phosphoramidite ligand (e.g., (R,R,R)-L6)
- Imine substrate



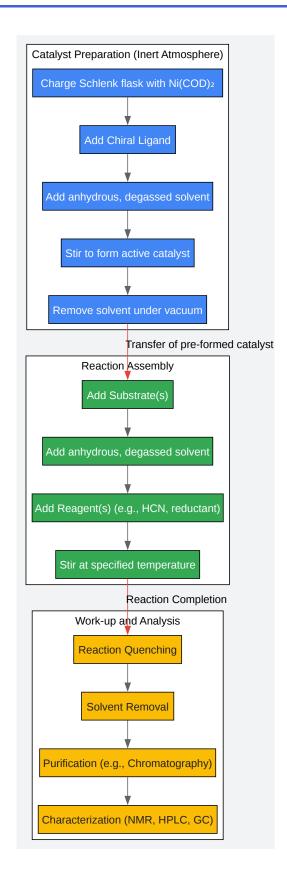
- Sodium isopropoxide (iPrONa)
- Anhydrous and degassed Toluene
- Anhydrous Isopropanol (iPrOH)
- Argon-filled glovebox
- Oven-dried sealed tube

#### Procedure:

- Reaction Setup in Glovebox: Inside an argon-filled glovebox, an oven-dried sealed tube equipped with a stir bar is charged with Ni(COD)<sub>2</sub> (0.01 mmol, 10 mol%), the chiral spiro phosphoramidite ligand (0.01 mmol, 10 mol%), the imine substrate (0.1 mmol, 1.0 equiv.), and iPrONa (0.01 mmol, 10 mol%).
- Solvent Addition: A mixture of anhydrous, degassed toluene (0.9 mL) and isopropanol (0.1 mL) is added to the tube.
- Reaction Conditions: The tube is sealed and removed from the glovebox. The reaction mixture is stirred at the optimized temperature (e.g., 20-60 °C) for the specified time.
- Work-up: After cooling to room temperature, the solvent is removed under vacuum.
- Purification and Analysis: The residue is purified by preparative thin-layer chromatography (TLC) to yield the pure product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

# **Mandatory Visualization**

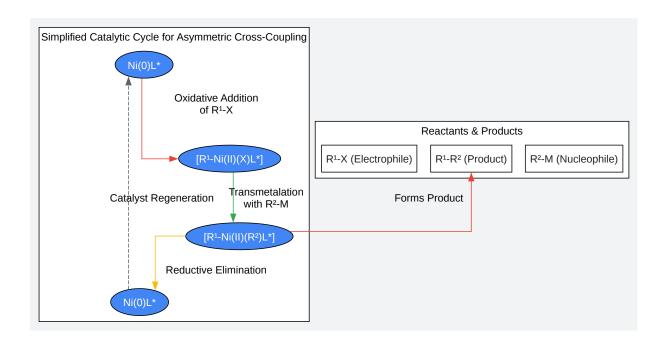




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Caption: General workflow for Ni(COD)2-catalyzed stereoselective synthesis.





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Caption: A simplified catalytic cycle for Ni-catalyzed cross-coupling reactions.

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